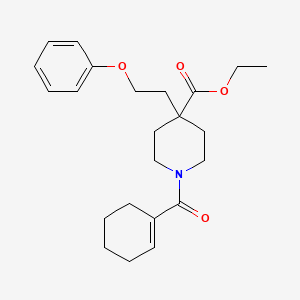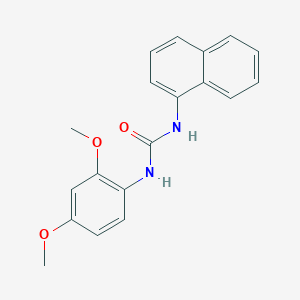amino]-1-phenyl-1-pentanone](/img/structure/B5124101.png)
5-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-phenyl-1-pentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-phenyl-1-pentanone, also known as methylenedioxypyrovalerone (MDPV), is a synthetic cathinone that has gained popularity as a recreational drug. However, it has also been studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
Applications De Recherche Scientifique
MDPV has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that are involved in mood regulation. MDPV has also been studied for its potential use as a cognitive enhancer, as it has been shown to improve working memory and attention in animal studies.
Mécanisme D'action
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters that are involved in mood regulation and cognitive function. By blocking the reuptake of these neurotransmitters, MDPV increases their levels in the brain, leading to increased feelings of euphoria, alertness, and energy.
Biochemical and Physiological Effects:
MDPV has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to cause vasoconstriction, which can lead to tissue damage and organ failure in high doses. Long-term use of MDPV has been associated with a number of negative health effects, including addiction, psychosis, and cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
MDPV has a number of advantages for use in lab experiments, including its potent and selective reuptake inhibition of dopamine, norepinephrine, and serotonin. It also has a relatively long half-life, which allows for longer experiments to be conducted. However, MDPV is highly addictive and has a high potential for abuse, which can make it difficult to conduct experiments in a controlled manner.
Orientations Futures
There are a number of future directions for the study of MDPV, including further investigation into its potential therapeutic applications, particularly in the treatment of depression and anxiety. There is also a need for further research into the long-term effects of MDPV use, as well as the potential for addiction and abuse. Additionally, there is a need for the development of new and more effective treatments for addiction to MDPV and other synthetic cathinones.
Méthodes De Synthèse
MDPV can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The Leuckart reaction involves the reaction of propiophenone with formamide and hydrochloric acid to produce the intermediate, N-formylmethamphetamine, which is then reduced to MDPV. Reductive amination involves the reaction of 3,4-dimethoxyphenylacetone with methylamine and sodium borohydride to produce MDPV. The Mannich reaction involves the reaction of 3,4-dimethoxyphenylacetone with formaldehyde and dimethylamine to produce MDPV.
Propriétés
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-1-phenylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-23(15-8-7-11-20(24)19-9-5-4-6-10-19)16-14-18-12-13-21(25-2)22(17-18)26-3/h4-6,9-10,12-13,17H,7-8,11,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRICNKANYCHRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCC(=O)C1=CC=CC=C1)CCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5124020.png)
![3-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5124030.png)
![2-methyl-5-{[(tetrahydro-2-furanylmethyl)thio]methyl}-3-furoic acid](/img/structure/B5124055.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B5124060.png)


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5124070.png)
![4-amino-N-{2-[(4-nitrophenyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5124073.png)

![4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5124086.png)
![2-[tert-butyl(methyl)amino]ethyl (4-bromophenoxy)acetate hydrochloride](/img/structure/B5124109.png)

![3-[(4-fluorobenzyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5124124.png)
![5-{2-[(4-chlorophenyl)thio]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124126.png)